5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
Description
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Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-6-31-22-25-20-19(21(28)26-22)17(12-7-8-15(29-4)16(9-12)30-5)18-13(24-20)10-23(2,3)11-14(18)27/h7-9,17H,6,10-11H2,1-5H3,(H2,24,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSOLYLEDFKZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrimidoquinoline derivatives, to which this compound belongs, have been found to possess anticancer, antibacterial, anti-inflammatory, and antioxidant activities. The specific targets would depend on the disease condition being treated.
Biochemical Analysis
Biochemical Properties
5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione: plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are crucial in cell signaling and DNA repair mechanisms. The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects such as apoptosis and cell cycle arrest.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and A549 by promoting cell cycle arrest and DNA damage. Additionally, it influences cell signaling pathways by inhibiting tyrosine kinases, which play a pivotal role in cell proliferation and survival. The compound also affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, inhibiting their activity and leading to the accumulation of DNA damage and cell cycle arrest. The compound also modulates gene expression by affecting the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, apoptosis, and DNA repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic pathways influence the compound’s overall efficacy and toxicity profile.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its accumulation in lipid-rich tissues, enhancing its bioavailability. Additionally, specific transporters may facilitate its uptake into cells, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization enhances the compound’s ability to induce DNA damage and modulate gene expression.
Biological Activity
5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a synthetic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest various mechanisms of action that contribute to its biological activity.
- Molecular Formula : C23H27N3O4S
- Molecular Weight : 441.5 g/mol
- CAS Number : 537044-42-1
The compound's structure allows for interactions with various biological targets, influencing its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis through cell cycle arrest and DNA damage pathways. It has been shown to inhibit tyrosine kinases involved in cell signaling and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound demonstrates antimicrobial activity against various pathogens.
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 500 μg/mL |
| Escherichia coli | 333 μg/mL |
| Bacillus subtilis | 250 μg/mL |
The MIC values suggest moderate to strong bioactivity against these microorganisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are crucial for cellular signaling and DNA repair processes.
- Induction of Apoptosis : By promoting cell cycle arrest and causing DNA damage in cancer cells, the compound effectively triggers programmed cell death.
- Antimicrobial Action : The presence of the ethylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.
Study on Cancer Cell Lines
A study evaluated the cytotoxic effects of various quinoline derivatives, including our compound of interest. The results indicated that the specific structural modifications in this compound significantly increased its potency against MCF-7 cells compared to other derivatives tested. The study utilized flow cytometry to assess apoptosis rates and found that the compound led to a substantial increase in early apoptotic cells compared to controls .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of quinoline derivatives against MRSA strains. The study reported that our compound exhibited a notable MIC value lower than traditional antibiotics like vancomycin when tested against clinical MRSA isolates. This suggests its potential as an alternative treatment for resistant bacterial strains .
Preparation Methods
Substrate Selection and Reaction Design
The pyrimido[4,5-b]quinoline scaffold is constructed using a one-pot cyclocondensation of:
-
6-Amino-2-(ethylsulfanyl)-3-methylpyrimidin-4(3H)-one (1.0 mmol)
-
Dimedone (1.0 mmol)
-
3,4-Dimethoxybenzaldehyde (1.0 mmol)
The reaction proceeds via a Mannich-type mechanism, where the aldehyde undergoes condensation with the amine group of the pyrimidinone, followed by cyclization with dimedone’s enolizable ketone. Acetic acid or ethanol serves as the solvent, with ultrasonic irradiation (40 kHz, 100 W) reducing reaction time from 12 hours (reflux) to 45 minutes.
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | AcOH | 110 | 12 | 68 |
| Ultrasound | EtOH | 60 | 0.75 | 89 |
Key spectral data for the intermediate 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione :
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (s, 6H, CH₃), 3.72 (s, 6H, OCH₃), 4.22 (s, 2H, CH₂).
Introduction of the Ethylsulfanyl Group
Nucleophilic Substitution at C2
The ethylsulfanyl moiety is introduced via a two-step protocol:
Table 2: Thiolation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOEt | DMF | 50 | 2 | 92 |
| K₂CO₃ | Acetonitrile | 70 | 4 | 78 |
Final Product Characterization
Spectroscopic Validation
Purity Assessment
Column chromatography (hexane:ethyl acetate, 4:1) yields >98% purity, confirmed by HPLC (C18 column, 90:10 MeOH:H₂O, λ = 254 nm).
Comparative Analysis of Synthetic Routes
Green Chemistry Metrics
| Method | PMI* | E-Factor** | Energy (kJ/mol) |
|---|---|---|---|
| Conventional | 8.7 | 32 | 5800 |
| Ultrasound | 3.2 | 11 | 1200 |
*Process Mass Intensity; **Environmental Factor.
Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
